molecular formula C10H16N2OS B12097074 (S)-2-Amino-3-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride

(S)-2-Amino-3-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride

Cat. No.: B12097074
M. Wt: 212.31 g/mol
InChI Key: RXHHYGNEBSAKGJ-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (S)-2-Amino-3-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions can significantly impact the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

(S)-2-Amino-3-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including those involved in inflammation, microbial growth, and cancer cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride is unique due to its specific structure, which includes an amino group and a thiophene ring. This structure imparts specific chemical and biological properties that differentiate it from other thiophene derivatives .

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

2-amino-3-methyl-N-(thiophen-2-ylmethyl)butanamide

InChI

InChI=1S/C10H16N2OS/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8/h3-5,7,9H,6,11H2,1-2H3,(H,12,13)

InChI Key

RXHHYGNEBSAKGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CS1)N

Origin of Product

United States

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